1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinethione moiety
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and thiourea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The mixture is heated to facilitate the reaction.
Formation of Intermediate: The initial reaction between 2-(trifluoromethyl)aniline and thiourea leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the imidazolidinethione ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.
Hydrolysis: The imidazolidinethione ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione involves its interaction with molecular targets and pathways:
Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, an enzyme responsible for the production of nitric oxide.
Molecular Targets: The primary molecular targets include the active sites of enzymes where the compound binds and exerts its inhibitory effects.
Pathways Involved: The inhibition of nitric oxide synthase affects pathways related to neurotransmission, immune response, and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can be compared with other similar compounds to highlight its uniqueness:
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in the presence of an imidazole ring instead of an imidazolidinethione ring.
2-(Trifluoromethyl)phenylthiourea: Similar in structure, this compound lacks the imidazolidinethione ring and has different chemical properties and reactivity.
Trifluoromethylphenyl derivatives: Various derivatives with trifluoromethyl groups exhibit different biological activities and applications, making each compound unique in its own right.
Properties
Molecular Formula |
C10H9F3N2S |
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Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
InChI Key |
PWVQURPGFWUSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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